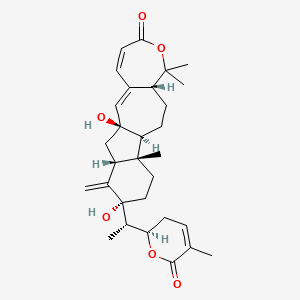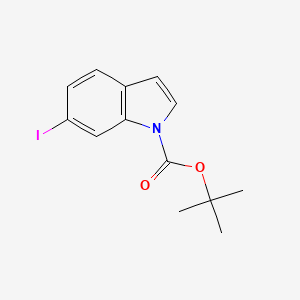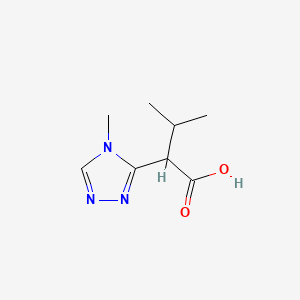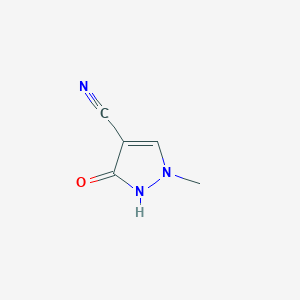
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of a fluorine atom in its structure imparts distinct characteristics, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and higher efficiency. The use of continuous-flow reactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Another fluorinated compound with applications in pharmaceuticals and materials science.
5-Fluoro-2’-deoxycytidine: Known for its use as a DNA methylation inhibitor in cancer research.
Uniqueness
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one stands out due to its unique structure, which combines a fluorine atom with a hydroxymethylidene group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7FO2 |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
(2Z)-5-fluoro-2-(hydroxymethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C10H7FO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(9)13/h1-2,4-5,12H,3H2/b7-5- |
Clave InChI |
UBINRNYNKPQDOA-ALCCZGGFSA-N |
SMILES isomérico |
C\1C2=C(C=CC(=C2)F)C(=O)/C1=C\O |
SMILES canónico |
C1C2=C(C=CC(=C2)F)C(=O)C1=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)




![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)


